5-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde
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Overview
Description
5-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is a fluorinated organic compound with the molecular formula C₁₁H₁₂FNO₂ and a molecular weight of 209.22 g/mol . This compound is known for its unique structure, which includes a fluorine atom, a hydroxy group, and a methylazetidinyl group attached to a benzaldehyde core. It is primarily used in research settings due to its reactivity and selectivity in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde can be achieved through a multi-step process. One common method involves the use of a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde functionality. This intermediate is then subjected to cross-coupling reactions with organometallic reagents, leading to the formation of the desired substituted benzaldehyde .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of organometallic reagents and catalytic methods to achieve high yields and purity. The process typically requires careful control of reaction conditions, such as temperature and solvent choice, to ensure the desired product is obtained with minimal side reactions .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzoic acid.
Reduction: 5-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, its fluorine atom can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and selectivity. The hydroxy and methylazetidinyl groups can also modulate the compound’s chemical properties and biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzoic acid: An oxidized derivative.
5-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzyl alcohol: A reduced derivative.
5-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzylamine: A substituted derivative.
Uniqueness
5-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is unique due to its combination of a fluorine atom, a hydroxy group, and a methylazetidinyl group attached to a benzaldehyde core. This unique structure imparts specific reactivity and selectivity, making it valuable for various research applications .
Properties
Molecular Formula |
C11H12FNO2 |
---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
5-fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H12FNO2/c1-11(15)6-13(7-11)10-3-2-9(12)4-8(10)5-14/h2-5,15H,6-7H2,1H3 |
InChI Key |
BCVDWTMIJFEUNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)C2=C(C=C(C=C2)F)C=O)O |
Origin of Product |
United States |
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